REACTION_SMILES
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[C:10](=[O:11])([O-:12])[O-:13].[Cl:16][c:17]1[n:18][cH:19][c:20]([Cl:24])[c:21]([Cl:23])[n:22]1.[ClH:1].[K+:14].[K+:15].[NH2:2][CH:3]1[CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH2:8]1.[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[NH:2]([CH:3]1[CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][CH2:8]1)[c:21]1[c:20]([Cl:24])[cH:19][n:18][c:17]([Cl:16])[n:22]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Clc1ncc(Cl)c(Cl)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCCCC1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCCCC1Nc1nc(Cl)ncc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |